molecular formula C13H10F3NO3 B11839444 1-Ethyl-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11839444
M. Wt: 285.22 g/mol
InChI Key: FZALTKKEVCHMLY-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinolone Core: This can be achieved through the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 8-position where the trifluoromethyl group is located.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinolone derivatives.

    Medicine: Potential use as an antibacterial agent, similar to other quinolones.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid would likely involve inhibition of bacterial DNA gyrase or topoisomerase IV, similar to other quinolone antibiotics. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used quinolone antibiotic.

    Levofloxacin: Another quinolone with a broad spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

1-Ethyl-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties.

Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

1-ethyl-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C13H10F3NO3/c1-2-17-6-8(12(19)20)11(18)7-4-3-5-9(10(7)17)13(14,15)16/h3-6H,2H2,1H3,(H,19,20)

InChI Key

FZALTKKEVCHMLY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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